5-(4-(6-Chloropyridin-2-yl)-2-methoxypyrimidin-5-yl)-3-methylisoxazole
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an isoxazole ring, and a chloropyridine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the chloropyridine group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a chloro group could make it more polar and potentially increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-[4-(6-chloropyridin-2-yl)-2-methoxypyrimidin-5-yl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-8-6-11(21-19-8)9-7-16-14(20-2)18-13(9)10-4-3-5-12(15)17-10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDNRRGALKLEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=C(N=C2C3=NC(=CC=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677517 |
Source
|
Record name | 4-(6-Chloropyridin-2-yl)-2-methoxy-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-68-5 |
Source
|
Record name | 4-(6-Chloropyridin-2-yl)-2-methoxy-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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